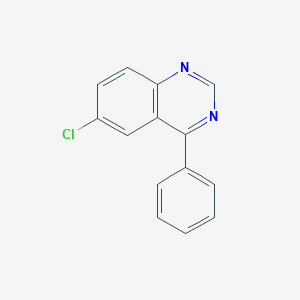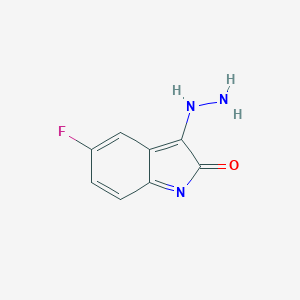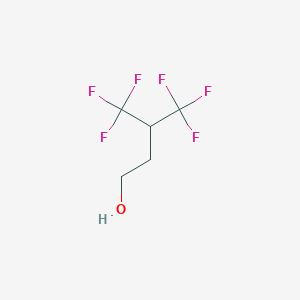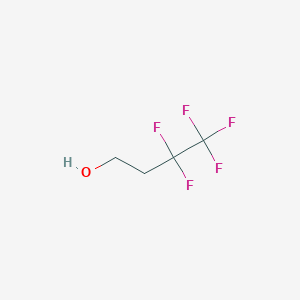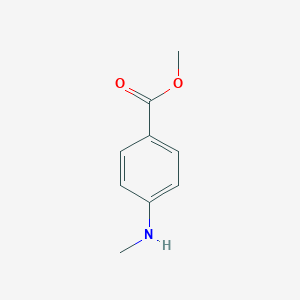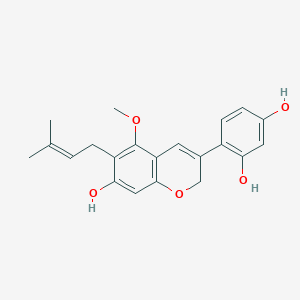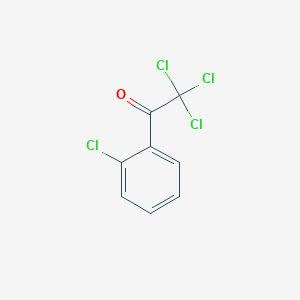
Acetophenone, tetrachloro derivative
説明
Acetophenone, tetrachloro derivative, is a chemical compound derived from acetophenone, where four chlorine atoms are substituted in the molecular structure. Acetophenone itself is a simple aromatic ketone with the formula C₆H₅COCH₃. The tetrachloro derivative introduces significant changes in the chemical properties and reactivity of the compound, making it a subject of interest in various fields of research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, tetrachloro derivative, typically involves the chlorination of acetophenone. One common method is the reaction of acetophenone with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled conditions. The reaction can be represented as follows:
C6H5COCH3+4Cl2→C6H5COCCl3+4HCl
The reaction is carried out at a temperature range of 50-70°C to ensure the selective substitution of hydrogen atoms with chlorine atoms. The reaction mixture is then purified through distillation or recrystallization to obtain the desired tetrachloro derivative.
Industrial Production Methods
In industrial settings, the production of this compound, follows similar principles but on a larger scale. The process involves continuous chlorination in a reactor with efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is then subjected to rigorous quality control measures before being utilized in various applications.
化学反応の分析
Types of Reactions
Acetophenone, tetrachloro derivative, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrachloro benzoic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the tetrachloro derivative can yield acetophenone or partially chlorinated derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atoms in the tetrachloro derivative can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium hydroxide (KOH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol or potassium hydroxide (KOH) in ethanol.
Major Products Formed
Oxidation: Tetrachloro benzoic acid.
Reduction: Acetophenone or partially chlorinated derivatives.
Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.
科学的研究の応用
Acetophenone, tetrachloro derivative, finds applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of acetophenone, tetrachloro derivative, involves its interaction with cellular components and enzymes. The compound can alter the permeability of cell membranes, leading to disruption of cellular processes. In biological systems, it may inhibit specific enzymes or interfere with metabolic pathways, resulting in antimicrobial or antifungal effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound can induce oxidative stress and damage cellular structures.
類似化合物との比較
Similar Compounds
Acetophenone: The parent compound with a simpler structure and different reactivity.
Trichloroacetophenone: A derivative with three chlorine atoms, exhibiting different chemical and biological properties.
Pentachloroacetophenone: A derivative with five chlorine atoms, showing increased reactivity and potential toxicity.
Uniqueness
Acetophenone, tetrachloro derivative, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four chlorine atoms enhances its reactivity and potential applications in various fields. Compared to other chlorinated derivatives, it offers a balance between reactivity and stability, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
2,2,2-trichloro-1-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTJQHYMIFWMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222248 | |
| Record name | Acetophenone, tetrachloro derivative | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71964-98-2 | |
| Record name | Acetophenone, tetrachloro derivative | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071964982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone, tetrachloro derivative | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetophenone, tetrachloro derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)
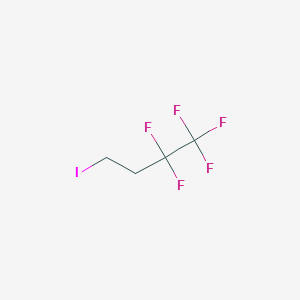
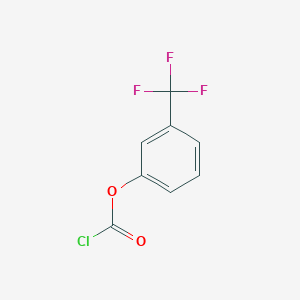
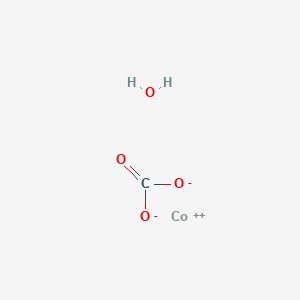
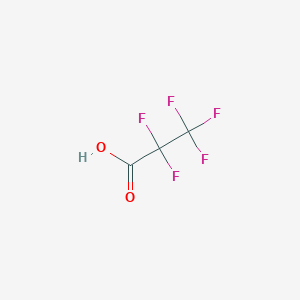
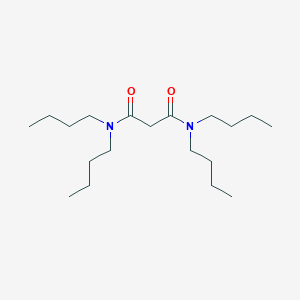
![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)
